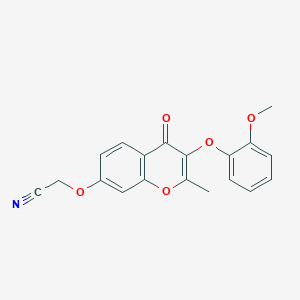
2-((3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a chemical compound that belongs to the class of coumarin derivatives. It has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.
Mechanism of Action
The mechanism of action of 2-((3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile varies depending on its application. In medicine, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of certain enzymes that are involved in inflammation and neurodegenerative diseases.
In agriculture, it has been shown to inhibit the growth of fungi by disrupting their cell membranes and interfering with their metabolism. It has also been shown to regulate the growth and development of plants by affecting their hormone balance.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-((3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile vary depending on its application. In medicine, it has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against neurodegenerative diseases. In agriculture, it has been shown to inhibit the growth of fungi and regulate the growth and development of plants.
Advantages and Limitations for Lab Experiments
The advantages of using 2-((3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile in lab experiments include its potential as a versatile compound with various applications in medicine, agriculture, and industry. Its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
For the research of 2-((3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile include further studies on its potential as an anticancer agent, anti-inflammatory agent, and treatment for neurodegenerative diseases. It also includes further studies on its potential as a fungicide and growth regulator for plants, as well as its potential as a material for the synthesis of other compounds. Additionally, future research should focus on the potential side effects and toxicity of 2-((3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile and its derivatives.
Synthesis Methods
The synthesis of 2-((3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile can be achieved through several methods. One of the most common methods involves the reaction of 7-hydroxy-4-methylcoumarin with 2-methoxyphenol in the presence of a base, followed by the reaction of the resulting product with acetonitrile and a dehydrating agent. The product is then purified through column chromatography to obtain pure 2-((3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile.
Scientific Research Applications
2-((3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile has been the subject of scientific research due to its potential applications in various fields. In medicine, it has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In agriculture, 2-((3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile has been studied for its potential as a fungicide and as a growth regulator for plants. In industry, it has been studied for its potential as a dye and as a material for the synthesis of other compounds.
properties
IUPAC Name |
2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-12-19(25-16-6-4-3-5-15(16)22-2)18(21)14-8-7-13(23-10-9-20)11-17(14)24-12/h3-8,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKORHNMBGKVHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)OC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2906445.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2906448.png)

![7-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2906453.png)

![(4-Methoxyphenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2906455.png)

![ethyl N-[(2-fluorophenyl)(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)methyl]carbamate](/img/structure/B2906457.png)
![4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide](/img/structure/B2906460.png)
![N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2906463.png)
![N-(4-fluorobenzyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2906465.png)
![4-[5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine](/img/structure/B2906466.png)
